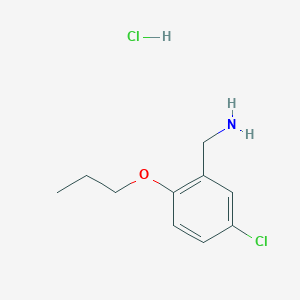

2-amino-N-(2,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-amino-N-(2,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C17H20N2O3S and its molecular weight is 332.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthetic Approaches and Potential Applications

Benzothiazine Derivatives

Benzothiazines, compounds similar in structure to benzothiophenes, have found a variety of industrial uses and show promise as herbicides. They also play a significant role in drug discovery due to their potential to act as drug candidates for treating various diseases, including cancer, diabetes, and microbial infections. The synthesis of benzothiazine derivatives involves strategies that typically use 2-aminothiophenol, 1,3-dicarbonyl compounds, or α-haloketones, yielding potential yields in various applications (Mir, Dar, & Dar, 2020).

Benzoxazole and Benzothiazole Derivatives

The synthesis and applications of benzoxazole and benzothiazole derivatives are of significant interest due to their broad range of pharmacological properties. Microwave-assisted synthesis techniques have been used to increase diversity and accelerate research in modern chemistry, particularly for benzoxazoles and benzothiazoles, which are important in pharmaceutical chemistry, dyestuff, polymer industries, agrochemical, and as optical brighteners. Such synthesis methods offer efficient and quick research avenues for developing new drugs and materials (Özil & Menteşe, 2020).

Amyloid Imaging in Alzheimer's Disease

Although not directly related to the specific compound , research on amyloid imaging ligands, such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene, for measuring amyloid in vivo in Alzheimer's disease patients' brains highlights the importance of synthetic compounds in biomedical research. These developments are crucial for understanding pathophysiological mechanisms, enabling early detection and evaluation of new antiamyloid therapies (Nordberg, 2007).

Mécanisme D'action

Target of Action

Similar compounds have been known to target tubulin .

Mode of Action

The compound interacts with its target, potentially causing inhibition of tubulin polymerization . This interaction disrupts the dynamics of tubulin microtubules, which are crucial for cell division and movement .

Biochemical Pathways

The compound’s interaction with tubulin affects the microtubule dynamics, a critical component of the cell’s cytoskeleton. Disruption of these dynamics can lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .

Result of Action

The compound’s action results in the disruption of tubulin microtubule dynamics . This disruption can lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .

Analyse Biochimique

Biochemical Properties

2-amino-N-(2,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit tubulin polymerization, which is crucial for cell division and microtubule dynamics . This interaction suggests that the compound may have potential as an anticancer agent by disrupting the mitotic process in cancer cells.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound has shown cytotoxic activities against various cancer cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancer cells . These effects are likely due to its ability to interfere with critical cellular processes such as tubulin polymerization and microtubule dynamics.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to tubulin, inhibiting its polymerization and thereby disrupting microtubule dynamics . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other biomolecules, leading to changes in gene expression and enzyme activity, further contributing to its anticancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged exposure to cells in vitro

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic or adverse effects may be observed, indicating a threshold beyond which the compound’s benefits are outweighed by its harmful effects. These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels . The compound’s metabolism may lead to the formation of active or inactive metabolites, which can influence its overall biological activity. Understanding these pathways is crucial for optimizing its use in therapeutic settings.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions determine the compound’s bioavailability and efficacy in targeting specific tissues or cells.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological effects.

Propriétés

IUPAC Name |

2-amino-N-(2,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-21-10-7-8-12(13(9-10)22-2)19-17(20)15-11-5-3-4-6-14(11)23-16(15)18/h7-9H,3-6,18H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQELACYAWAUTCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=C(SC3=C2CCCC3)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B1292825.png)

![2-bromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1292828.png)